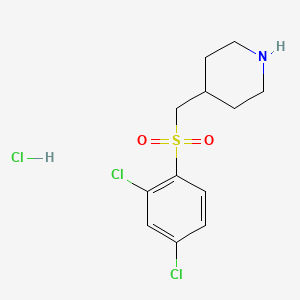

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride involves intricate steps. Researchers have explored intra- and intermolecular reactions leading to various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Fast and cost-effective methods for synthesizing substituted piperidines remain an active area of research in organic chemistry .

Applications De Recherche Scientifique

Antimicrobial Activity

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride and its derivatives demonstrate potential as antimicrobial agents. For instance, some derivatives have shown significant efficacy against bacterial strains such as Xanthomonas axonopodis, Ralstonia solanacearum, and fungal pathogens including Alternaria solani and Fusarium solani, revealing the role of substituents on the antibacterial activity (Vinaya et al., 2009). Additionally, certain acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores exhibited moderate inhibition against various bacterial strains, demonstrating the compound's antimicrobial potential (Iqbal et al., 2017).

Antioxidant and Enzyme Inhibition Activity

The compound and its derivatives have been explored for their antioxidant capacity and enzyme inhibition activity. One study synthesized sulfonyl hydrazone having piperidine derivatives and evaluated them for antioxidant capacity and anticholinesterase activity. The results indicated significant lipid peroxidation inhibitory activity and potential as a therapeutic agent for diseases related to oxidative stress (Karaman et al., 2016). Another study synthesized O-substituted derivatives of the compound and evaluated their bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, finding promising activity against butyrylcholinesterase enzyme (Khalid et al., 2013).

Anticancer Potential

Derivatives of 4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride have also been evaluated for their potential as anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated, showing promising anticancer activity and highlighting the need for further in vivo studies to determine their therapeutic usefulness (Rehman et al., 2018).

Enzyme Inhibition for Diabetes Treatment

S-substituted derivatives of 1,2,4-triazol-3-thiol, synthesized from the compound, have been assessed for their biological potential, particularly as inhibitors of α-glucosidase enzyme. The results suggested that these derivatives could be potent new drug candidates for treating type II diabetes, with some exhibiting better inhibition than the commercial drug acarbose (ur-Rehman et al., 2018).

Propriétés

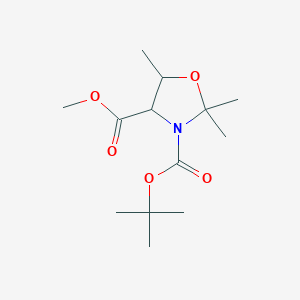

IUPAC Name |

4-[(2,4-dichlorophenyl)sulfonylmethyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2S.ClH/c13-10-1-2-12(11(14)7-10)18(16,17)8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWUCYVCBLKLIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)

![3-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]-1-phenyl-1-propanone](/img/structure/B3008629.png)

![N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide](/img/structure/B3008632.png)

![N-benzyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3008639.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B3008642.png)

![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)